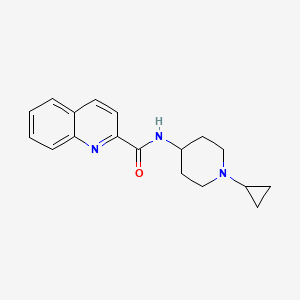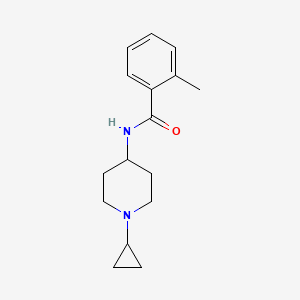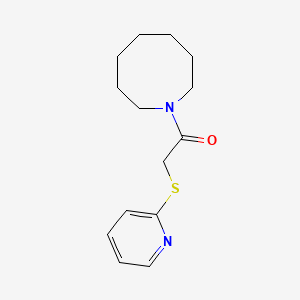
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride, also known as o-Chloroamphetamine (OCA), is a chemical compound that belongs to the amphetamine class of drugs. It is a potent stimulant and has been used in scientific research for its effects on the central nervous system.
Mécanisme D'action
OCA acts as a potent monoamine releaser, causing the release of dopamine, norepinephrine, and serotonin from nerve terminals in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. These actions result in increased stimulation of the central nervous system, leading to increased alertness, arousal, and euphoria.
Biochemical and physiological effects:
OCA has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of stress hormones such as cortisol and adrenaline. In addition, it has been shown to increase the release of growth hormone and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
OCA has several advantages for use in lab experiments. It is a potent and selective monoamine releaser, making it useful for studying the effects of amphetamines on the brain and behavior. It is also readily available and relatively inexpensive. However, there are limitations to its use. It is a controlled substance and requires special handling and storage. It can also be toxic at high doses, making it important to use caution when working with it.
Orientations Futures
There are several future directions for research on OCA. One area of interest is its potential use in the treatment of depression and other mood disorders. Another area of interest is its effects on cognitive function and memory. There is also interest in studying its effects on the immune system and inflammation. Finally, there is interest in developing new analogs of OCA that may have improved therapeutic potential.
Méthodes De Synthèse
OCA can be synthesized through several methods, including the reaction of 2-amino-1-(2-chlorophenyl)propane with indole-3-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 2-(2-chlorophenyl)ethanamine with indole-3-acetaldehyde in the presence of a reducing agent. Both methods result in the formation of OCA hydrochloride.
Applications De Recherche Scientifique
OCA has been used in scientific research for its effects on the central nervous system. It has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders. It has also been used to study the effects of amphetamines on the brain and behavior.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2.ClH/c17-15-7-3-1-5-11(15)13(9-18)14-10-19-16-8-4-2-6-12(14)16;/h1-8,10,13,19H,9,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWCXRFHSKRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)


![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)


![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)

